molecular formula F2La B13732766 Lanthanum difluoride CAS No. 15948-68-2

Lanthanum difluoride

Cat. No.: B13732766
CAS No.: 15948-68-2
M. Wt: 176.9023 g/mol
InChI Key: BAEYGLIIMIYYPU-UHFFFAOYSA-L
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Description

Lanthanum Difluoride (LaF₂) is an inorganic solid of significant interest in specialized research fields, particularly in the study of lanthanide chemistry and materials science. While Lanthanum Trifluoride (LaF₃) is widely documented for its use in fluoride-ion selective electrodes and optical components , the difluoride represents a less common oxidation state and offers a distinct profile for investigative work. Its research value lies in exploring its unique electronic properties and potential as a precursor for synthesizing novel materials. One of the key areas of investigation involves its mechanism in facilitating fluoride ion movement in solid-state systems, which is a subject of interest for developing new sensors and ionic conductors. Researchers utilize this compound in fundamental studies on the stability and reactivity of lanthanum in its +2 oxidation state, as well as in spectroscopic analysis to understand the behavior of f-block elements . This product is intended for laboratory research purposes only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

CAS No.

15948-68-2

Molecular Formula

F2La

Molecular Weight

176.9023 g/mol

InChI

InChI=1S/2FH.La/h2*1H;/q;;+2/p-2

InChI Key

BAEYGLIIMIYYPU-UHFFFAOYSA-L

Canonical SMILES

F[La]F

Origin of Product

United States

Preparation Methods

Preparation Methods of Lanthanum Difluoride

Hydrothermal Synthesis Using Lanthanum Nitrate and Ammonium Bifluoride

One of the most prominent and well-documented methods for preparing this compound involves a hydrothermal reaction between lanthanum nitrate and ammonium bifluoride. This method is notable for its simplicity, low temperature, and environmental friendliness, making it suitable for large-scale industrial production.

Process Description:
  • Reactants: Lanthanum nitrate hexahydrate (La(NO3)3·6H2O) and ammonium bifluoride (NH4HF2).
  • Molar Ratio: Typically, lanthanum nitrate to ammonium bifluoride is mixed in a molar ratio ranging from 1:3 to 1:12, with an optimal ratio around 1:10 for efficient reaction.
  • Reaction Conditions: The mixture is reacted in a sealed vessel at temperatures between 80°C and 180°C for 1 to 48 hours.
  • Post-reaction: After cooling to room temperature, the product is washed (usually with deionized water 2-3 times) and filtered to obtain white lanthanum fluoride powder.
Key Advantages:
  • The ammonium bifluoride acts both as a reactant and a fluxing agent, avoiding contamination common in other flux methods.
  • The process requires relatively low temperature and energy.
  • The method is scalable and environmentally benign.
Experimental Variations and Findings:
Embodiment La(NO3)3·6H2O (g) NH4HF2 (g) Molar Ratio (La:NH4HF2) Temperature (°C) Reaction Time (h) Product Characteristics
1 0.30 0.40 1:10 180 1 White LaF3 powder; confirmed by XRD and TEM
2 0.30 0.40 1:10 180 24 White LaF3 powder; particle size analyzed
3 0.30 0.40 1:10 180 48 White LaF3 powder; TEM and size analysis
4 0.30 0.40 1:10 120 6 White LaF3 powder; XRD confirmed
5 0.30 0.40 1:10 100 24 White LaF3 powder; XRD confirmed
6 0.30 0.40 1:10 80 48 White LaF3 powder; XRD confirmed
7 0.30 0.12 1:3 180 1 White LaF3 powder; XRD confirmed

These results indicate that higher temperatures and longer reaction times generally promote better crystallinity and particle uniformity, with 180°C and 24 hours being common optimal conditions. Lower temperatures require longer durations to achieve similar results. The molar ratio of reactants significantly affects yield and purity, with 1:10 being preferred for efficiency and product quality.

Doping with Europium for Luminescent Materials

The hydrothermal method can be adapted to prepare europium-doped lanthanum fluoride, which is valuable for luminescent applications.

  • Additional Reactant: Europium nitrate is added in a molar ratio of 1% to 5% relative to lanthanum nitrate.
  • Reaction Conditions: Similar to the pure LaF3 synthesis, with ammonium bifluoride in excess (around 10 times lanthanum nitrate).
  • Product: Orange europium-doped lanthanum fluoride powder with luminescent properties confirmed by fluorescence excitation spectra.
Embodiment La(NO3)3·6H2O (g) Eu(NO3)3·6H2O (g) NH4HF2 (g) Molar Ratio (La:Eu:NH4HF2) Temperature (°C) Reaction Time (h) Product Characteristics
8 0.30 0.015 0.40 1:0.05:10 180 1 Orange Eu-doped LaF3; XRD and fluorescence confirmed
9 0.30 0.009 0.40 1:0.03:10 180 1 Orange Eu-doped LaF3; fluorescence confirmed

This doping process maintains the same synthesis parameters but introduces europium ions, which substitute into the lanthanum fluoride lattice, imparting luminescent properties.

Coagulation and Precipitation Methods Using Lanthanum Salts

Another approach involves the use of lanthanum salts (e.g., lanthanum nitrate) to remove fluoride ions from solutions, forming lanthanum fluoride precipitates.

  • Procedure: Lanthanum nitrate is added to fluoride-containing solutions at controlled La/F molar ratios.
  • Reaction Conditions: Typically performed at room temperature (~30°C) with agitation for about 1 hour.
  • Outcome: Formation of LaF3 precipitates confirmed by scanning electron microscopy and X-ray diffraction.
  • Observations: The La/F molar ratio critically affects the formation and stability of lanthanum fluoride precipitates, with ratios ≥1:3 favoring precipitation.

This method is often studied in the context of fluoride removal from water but also provides a route for lanthanum fluoride synthesis in aqueous media.

Comparative Analysis of Preparation Methods

Preparation Method Temperature Range Reaction Time Reactants Product Form Advantages Limitations
Hydrothermal synthesis with NH4HF2 80–180°C 1–48 hours La(NO3)3·6H2O + NH4HF2 White powder (LaF3) Low energy, scalable, environmentally friendly Requires sealed vessel, time-consuming
Hydrothermal doping with Eu 80–180°C 1–48 hours La(NO3)3·6H2O + Eu(NO3)3 + NH4HF2 Orange luminescent powder Enables luminescent properties Additional cost of dopant
Coagulation/precipitation from solution ~30°C ~1 hour La(NO3)3 + F-containing solution Precipitated LaF3 Simple, room temperature Limited control over particle size

Summary of Research Findings

  • The hydrothermal synthesis method using lanthanum nitrate and ammonium bifluoride is the most extensively studied and industrially feasible method for preparing this compound, offering control over particle size and crystallinity by adjusting temperature, time, and reactant ratios.
  • Europium doping can be seamlessly integrated into this process to produce luminescent lanthanum fluoride materials with high purity and controlled doping levels.
  • Coagulation and precipitation methods provide alternative aqueous routes for LaF3 formation, especially relevant in environmental applications such as fluoride removal from water.
  • The ammonium bifluoride acts both as a reactant and flux, simplifying the process and reducing contamination risks compared to traditional flux methods.

Chemical Reactions Analysis

Types of Reactions: Lanthanum difluoride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lanthanum trifluoride (LaF₃) when exposed to oxygen at high temperatures.

    Reduction: It can be reduced to elemental lanthanum and fluorine gas under specific conditions.

    Substitution: this compound can participate in substitution reactions with other halides to form different lanthanum halides.

Common Reagents and Conditions:

    Oxidation: Requires high temperatures and an oxygen-rich environment.

    Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like calcium.

    Substitution: Involves halide exchange reactions using reagents like chlorine or bromine.

Major Products Formed:

Scientific Research Applications

Lanthanum difluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lanthanum difluoride is primarily based on its ability to interact with other molecules and ions. In biological systems, it can bind to phosphate ions, forming insoluble lanthanum phosphate complexes that prevent the absorption of phosphate in the gastrointestinal tract. This property is particularly useful in the treatment of hyperphosphatemia in patients with chronic kidney disease .

Comparison with Similar Compounds

Comparison with Similar Fluoride Compounds

The following table compares LaF₃ with structurally or functionally related fluorides, focusing on chemical identifiers, applications, and safety classifications derived from the provided evidence:

Compound CAS Number Molecular Formula Key Applications Hazardous Chemical Classification (2015)
Lanthanum fluoride 7789-23-3 LaF₃ Optical glass, fluoride ion electrodes Listed under hazardous chemicals (ID: 753)
13709-38-1
Lithium fluoride 7789-24-4 LiF Not specified in evidence Listed (ID: 754)
Sodium fluoride 7681-49-4 NaF Not specified in evidence Listed (ID: 755)
Lead difluoride 7783-46-2 PbF₂ Not specified in evidence Listed (ID: 756)

Analysis of Key Differences:

Structural Complexity: LaF₃ adopts a trigonal crystal structure, enabling high ionic conductivity, whereas simpler fluorides like LiF and NaF exhibit cubic structures .

Safety and Handling :

  • All listed compounds are classified as hazardous under the 2015 catalogue, emphasizing the need for stringent handling protocols .

Notable Research on LaF₃:

  • Fluoride Ion Detection : Studies highlight that europium-doped LaF₃ electrodes achieve detection limits as low as 1 µM for fluoride ions, making them indispensable in environmental monitoring .
  • Thermal Stability : LaF₃’s resistance to thermal degradation (>1,500°C inferred) makes it superior to PbF₂ and NaF in high-temperature applications .

Q & A

Q. What are the optimal solid-state synthesis conditions for lanthanum difluoride to achieve high phase purity?

Methodological Answer: High-purity LaF₃ is typically synthesized via solid-state reactions between La₂O₃ and NH₄F at temperatures between 600–800°C under inert atmospheres. Key parameters include:

  • Stoichiometric ratios (La:F = 1:3) to avoid secondary phases.
  • Heating rate control (2–5°C/min) to ensure uniform crystallization.
  • Post-synthesis annealing (2–4 hours) to enhance crystallinity.
    Phase purity should be verified using X-ray diffraction (XRD) with Rietveld refinement .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

Methodological Answer:

  • XRD : Identifies crystallographic phases and lattice parameters (e.g., hexagonal vs. orthorhombic structures).
  • Raman Spectroscopy : Detects vibrational modes linked to F⁻ ion mobility.
  • FTIR : Confirms fluoride bonding and detects hydroxyl impurities.
  • SEM-EDS : Maps elemental distribution and surface morphology.
    Cross-validate results with multiple techniques to address instrumental limitations .

Advanced Research Questions

Q. How does doping with rare-earth ions (e.g., Eu³⁺, Ce³⁺) affect the ionic conductivity of this compound, and what experimental approaches validate these effects?

Methodological Answer:

  • Doping Mechanism : Substitute La³⁺ sites with smaller rare-earth ions to create lattice strain and enhance F⁻ vacancy mobility.
  • Experimental Validation :
    • Impedance Spectroscopy : Measures ionic conductivity across frequencies (10 Hz–1 MHz) at 25–300°C.
    • DFT Simulations : Model vacancy migration pathways and activation energies.
    • TEM : Visualize dopant distribution and defect structures.
      Contradictions in conductivity data may arise from inhomogeneous doping; use statistical sampling (≥3 batches) .

Q. What discrepancies exist in reported bandgap values of this compound, and how can experimental design mitigate these inconsistencies?

Methodological Answer: Bandgap values for LaF₃ range from 5.1–6.3 eV due to:

  • Synthesis Variables : Oxygen impurities (common in non-inert syntheses) reduce bandgaps.
  • Measurement Techniques : UV-Vis (Tauc plot) vs. photoelectron spectroscopy (XPS/UPS) yield differing results.
    Mitigation Strategies :
  • Standardize synthesis protocols (e.g., glove-box handling).
  • Use ultra-high-vacuum systems for spectroscopic measurements.
  • Report measurement uncertainties and baseline corrections .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound in oxidative environments?

Methodological Answer:

  • Controlled TGA-DSC Experiments : Compare weight loss profiles of LaF₃ synthesized via different routes (e.g., sol-gel vs. solid-state).
  • Surface Analysis : Use XPS to detect LaOF formation at grain boundaries, which accelerates degradation.
  • Replicate Studies : Share raw data (e.g., via repositories like Zenodo) to enable meta-analysis .

Q. What statistical models are appropriate for analyzing the correlation between synthesis parameters and ionic conductivity in LaF₃?

Methodological Answer:

  • Multivariate Regression : Relate variables (e.g., dopant concentration, annealing time) to conductivity.
  • ANOVA : Test batch-to-batch variability.
  • Machine Learning : Train models on historical data to predict optimal synthesis conditions.
    Use open-source tools (e.g., Python’s SciKit-Learn) for reproducibility .

Resource and Collaboration Guidance

Q. How can researchers access high-quality computational models for studying LaF₃’s electronic structure?

Methodological Answer:

  • Public Databases : Use Materials Project (materialsproject.org ) for pre-computed band structures.
  • Collaborative Platforms : Partner with institutions using VASP or Gaussian for DFT simulations.
  • Validation : Compare computed results with experimental XPS/UPS data .

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